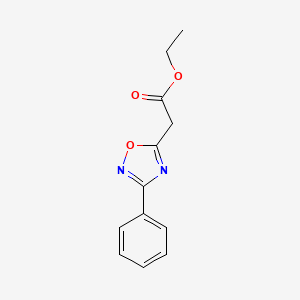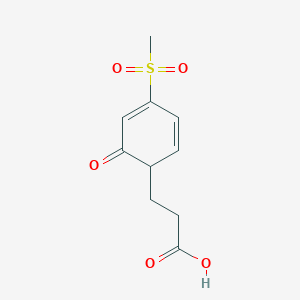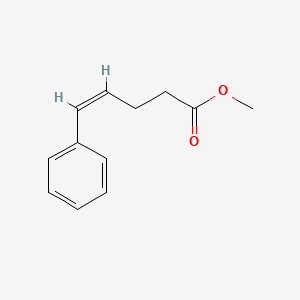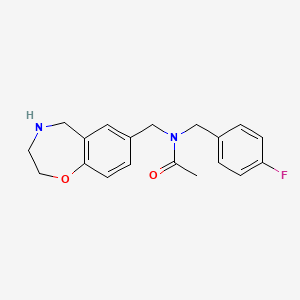![molecular formula C46H62FeP2 B13902264 (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is a complex organophosphorus compound It features a ferrocene backbone with two phosphine groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene typically involves the following steps:
Preparation of the ferrocene backbone: This involves the reaction of ferrocene with a suitable phosphine ligand under controlled conditions.
Attachment of phosphine groups: The phosphine groups are introduced through a series of substitution reactions, often using reagents like chlorophosphines and base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as chlorophosphines and bases like triethylamine are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it useful in various catalytic processes.
Biology and Medicine
Industry
In industry, (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene can be used in the development of advanced materials, particularly those requiring stable and robust phosphine ligands.
Mechanism of Action
The mechanism of action of (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The ferrocene backbone provides additional stability and electronic properties that enhance the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand with similar applications.
Uniqueness
What sets (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene apart is its specific stereochemistry and the presence of 3,5-dimethylphenyl groups. These features can provide unique electronic and steric properties that enhance its performance in certain catalytic applications.
Properties
Molecular Formula |
C46H62FeP2 |
|---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
[(1S)-1-[2-bis(3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C39H48P2.C5H8.2CH3.Fe/c1-25-13-26(2)18-34(17-25)40(35-19-27(3)14-28(4)20-35)33(9)38-11-10-12-39(38)41(36-21-29(5)15-30(6)22-36)37-23-31(7)16-32(8)24-37;1-2-4-5-3-1;;;/h13-24,33,38-39H,10-12H2,1-9H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t33-,38?,39?;;;;/m0..../s1 |
InChI Key |
ANFKUEKTZZKPHH-JZWMQUHUSA-N |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C.C1CC=CC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C.C1CC=CC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)

![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)


![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)

![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)


![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
